

Application Notes and Protocols: LCB 03-0110 Dihydrochloride In Vitro Kinase Assay

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Compound of Interest

Compound Name: LCB 03-0110 dihydrochloride

Cat. No.: B1150110

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Introduction

LCB 03-0110, a thienopyridine derivative, is a potent, multi-targeted tyrosine kinase inhibitor.^[1]^[2]^[3] It has demonstrated significant inhibitory activity against the Discoidin Domain Receptor (DDR) family, the c-Src family, Bruton's tyrosine kinase (BTK), spleen tyrosine kinase (Syk), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^[1]^[2]^[3]^[4]^[5]^[6] The mechanism of inhibition has been identified as ATP-competitive, at least for its interaction with the active form of the DDR2 tyrosine kinase.^[1]^[2] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory potential of **LCB 03-0110 dihydrochloride** against target kinases, summarizes its known inhibitory activities, and illustrates its targeted signaling pathways.

Quantitative Data Summary

The inhibitory activity of LCB 03-0110 has been quantified against several kinases, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter.

Target Kinase	IC50 Value (nM)	Assay Conditions
c-Src	1.3	In vitro kinase assay[7]
DDR2 (active form)	6	In vitro kinase assay[1][2]
DDR2 (non-activated form)	145	In vitro kinase assay[1][2]
DDR1 (autophosphorylation)	164	Cell-based assay (HEK293-DDR1b)[1][2][8]
DDR2 (autophosphorylation)	171	Cell-based assay (HEK293-DDR2)[1][2][8]

Experimental Protocol: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay Adaptation)

This protocol is adapted from a generic LanthaScreen™ Eu Kinase Binding Assay, a common method for assessing kinase inhibitors.

Objective: To determine the IC50 value of **LCB 03-0110 dihydrochloride** against a specific tyrosine kinase (e.g., DDR1, DDR2, c-Src).

Materials:

- **LCB 03-0110 dihydrochloride**
- Recombinant human kinase (e.g., DDR1, DDR2, c-Src)
- Eu-labeled anti-tag antibody (specific to the kinase tag)
- Alexa Fluor™ conjugated ATP-competitive kinase tracer
- Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
- DMSO

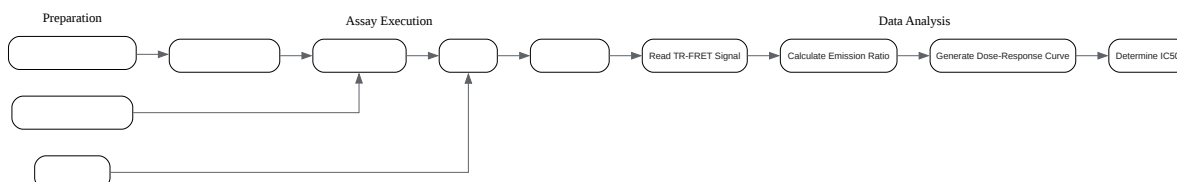
- 384-well, low-volume microplates
- Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

- Compound Preparation:
 - Prepare a 10 mM stock solution of **LCB 03-0110 dihydrochloride** in DMSO.
 - Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 100 μ M to 1 pM).
- Assay Plate Preparation:
 - Add 1 μ L of each **LCB 03-0110 dihydrochloride** dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (no inhibition) and wells with a known potent inhibitor for the target kinase as a positive control.
- Kinase/Antibody Mixture Preparation:
 - Prepare a solution containing the target kinase and the Eu-labeled anti-tag antibody in the Kinase Reaction Buffer at a 2X final concentration. The optimal concentrations of kinase and antibody should be predetermined based on the manufacturer's guidelines.
- Tracer Preparation:
 - Prepare a solution of the Alexa Fluor™ conjugated tracer in the Kinase Reaction Buffer at a 2X final concentration.
- Reaction Incubation:
 - Add 5 μ L of the kinase/antibody mixture to each well of the assay plate.
 - Add 5 μ L of the tracer solution to each well. The total reaction volume is 11 μ L.
 - Incubate the plate at room temperature for 60 minutes, protected from light.

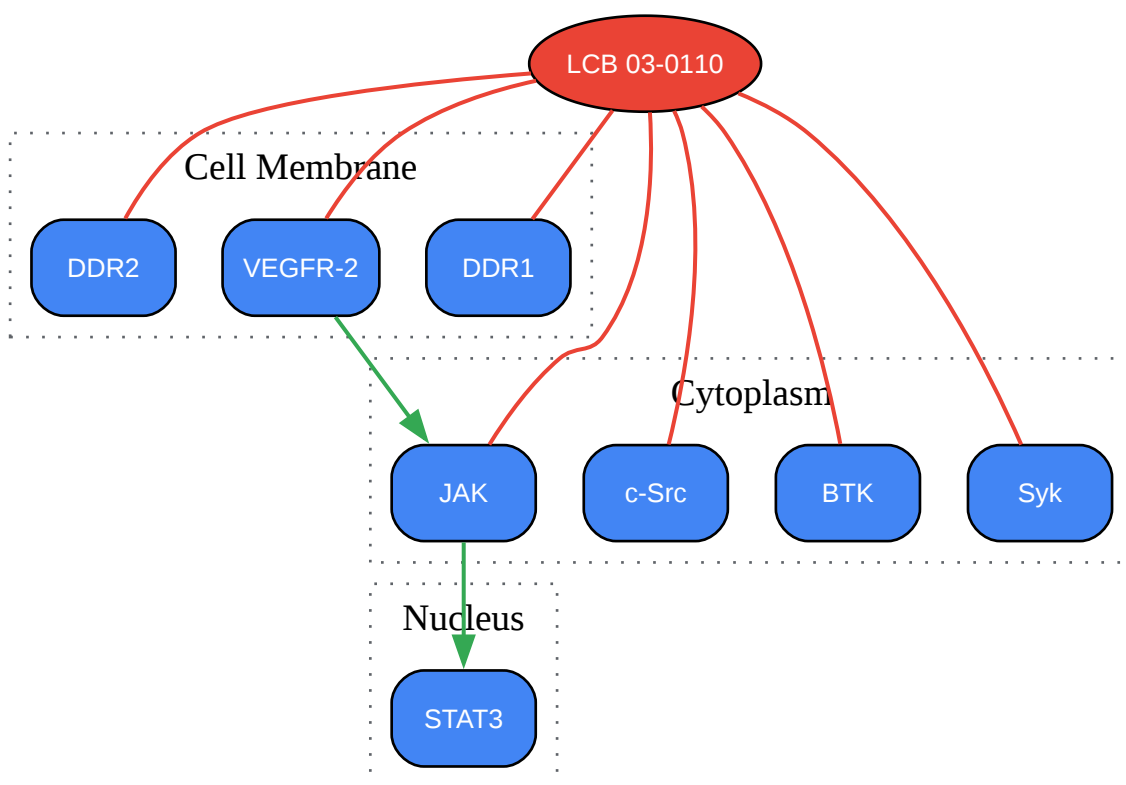
- Data Acquisition:
 - Read the plate on a TR-FRET-capable plate reader. Measure the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
- Data Analysis:
 - Calculate the TR-FRET ratio (acceptor emission / donor emission).
 - Plot the TR-FRET ratio against the logarithm of the **LCB 03-0110 dihydrochloride** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations



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Caption: Experimental workflow for the in vitro kinase assay.



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Caption: Targeted signaling pathways of LCB 03-0110.

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